3-Ethylidene-1,1-dimethylcyclohexane
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Overview
Description
3-Ethylidene-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexane, characterized by the presence of an ethylidene group and two methyl groups attached to the cyclohexane ring.
Preparation Methods
The synthesis of 3-Ethylidene-1,1-dimethylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
3-Ethylidene-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like chlorine or bromine under specific conditions
Scientific Research Applications
3-Ethylidene-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations are being conducted to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Ethylidene-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The ethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic addition and substitution reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
3-Ethylidene-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: Lacks the ethylidene group, resulting in different chemical properties and reactivity.
3-Ethyl-1,1-dimethylcyclohexane: Similar structure but with different positioning of the ethyl group, leading to variations in stability and reactivity.
1,3-Dimethylcyclohexane: Different substitution pattern on the cyclohexane ring, affecting its conformational stability and chemical behavior
Properties
CAS No. |
49816-67-3 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-ethylidene-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H18/c1-4-9-6-5-7-10(2,3)8-9/h4H,5-8H2,1-3H3 |
InChI Key |
MXLZNYVBOLZXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCC(C1)(C)C |
Origin of Product |
United States |
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